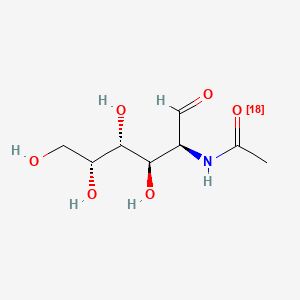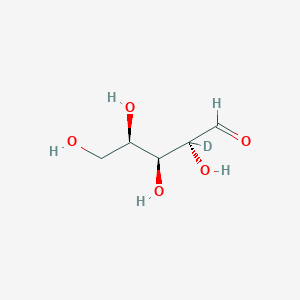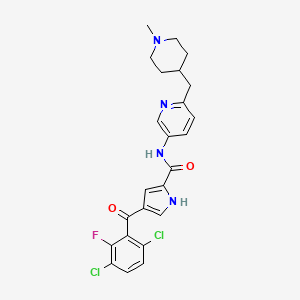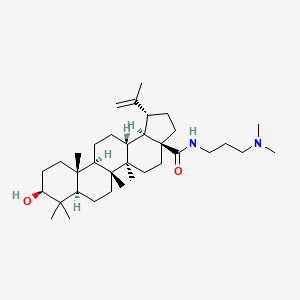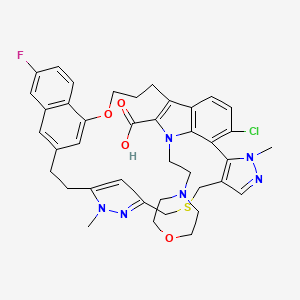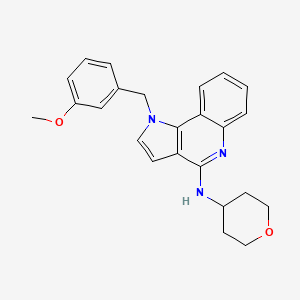![molecular formula C42H59N9O9S B12392124 [Glp5,Sar9] Substance P (5-11)](/img/structure/B12392124.png)
[Glp5,Sar9] Substance P (5-11)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Glp5,Sar9] Substance P (5-11) is a synthetic analogue of the naturally occurring neuropeptide Substance P. This compound is specifically designed to mimic the biological activity of Substance P while exhibiting enhanced stability and prolonged duration of action. Substance P is a member of the tachykinin family of neuropeptides and plays a crucial role in various physiological processes, including pain transmission, inflammation, and mood regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Glp5,Sar9] Substance P (5-11) involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling until the desired sequence is achieved .
Industrial Production Methods
In an industrial setting, the production of [Glp5,Sar9] Substance P (5-11) follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
[Glp5,Sar9] Substance P (5-11) undergoes various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with modified amino acid sequences .
科学研究应用
[Glp5,Sar9] Substance P (5-11) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter release, neuroinflammation, and cell signaling pathways.
Medicine: Explored for its potential therapeutic applications in pain management, inflammatory diseases, and mood disorders.
作用机制
The mechanism of action of [Glp5,Sar9] Substance P (5-11) involves its interaction with the neurokinin 1 receptor (NK1R), a G protein-coupled receptor. Upon binding to NK1R, the compound activates intracellular signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects, including pain modulation, inflammation, and mood regulation .
相似化合物的比较
Similar Compounds
[Glp5,(Me)Phe8,Sar9] Substance P (5-11): An analogue with similar effects on NK1R but with a longer duration of action.
[Sar9,Met(O2)11] Substance P: Another analogue that selectively activates NK1R and has been studied for its role in respiratory distress and viral infections.
Uniqueness
[Glp5,Sar9] Substance P (5-11) is unique due to its enhanced stability and prolonged duration of action compared to other analogues. This makes it a valuable tool for studying the physiological and pharmacological effects of Substance P and its potential therapeutic applications .
属性
分子式 |
C42H59N9O9S |
|---|---|
分子量 |
866.0 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C42H59N9O9S/c1-25(2)21-31(40(58)47-28(37(44)55)19-20-61-4)46-36(54)24-51(3)42(60)33(23-27-13-9-6-10-14-27)50-41(59)32(22-26-11-7-5-8-12-26)49-39(57)30(15-17-34(43)52)48-38(56)29-16-18-35(53)45-29/h5-14,25,28-33H,15-24H2,1-4H3,(H2,43,52)(H2,44,55)(H,45,53)(H,46,54)(H,47,58)(H,48,56)(H,49,57)(H,50,59)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI 键 |
XTRDCKTZKBMHPS-FSJACQRISA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-morpholin-4-ylethoxy)phenyl]-N-(1,3-thiazol-2-yl)-1H-benzimidazole-4-carboxamide](/img/structure/B12392044.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392055.png)

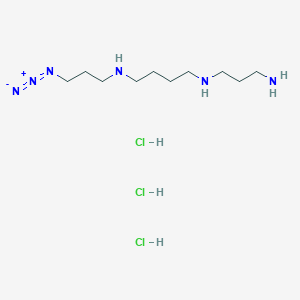

![[9-(4-chloro-3-ethoxyphenyl)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-7-yl]-[(2R,4S)-1-(4-chlorophenyl)-4-hydroxypyrrolidin-2-yl]methanone](/img/structure/B12392076.png)
